tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
This bicyclic compound belongs to the octahydrocyclopenta[b]pyrrole family, characterized by a fused cyclopentane-pyrrolidine scaffold. The tert-butyl carbamate (Boc) group at position 1 and the aminomethyl substituent at position 3a confer unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis. Its (3aR,6aR) stereochemistry is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity is paramount .
Properties
IUPAC Name |
tert-butyl (3aR,6aR)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-14)6-4-5-10(13)15/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFPDOJMTZTIH-ZWNOBZJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable amine with a cyclopentanone derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The compound has been investigated for its role as an arginase inhibitor, which is significant in the treatment of various diseases, including cancers and autoimmune disorders. Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle.
- Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values against human arginase isoforms hARG-1 and hARG-2, indicating promising inhibitory activity .
Drug Development
The unique stereochemistry of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate may confer distinct biological activities that are not observed in simpler or differently substituted analogs. This makes it a valuable candidate for drug development targeting specific receptors or enzymes.
Research Applications
The compound can be used in various research settings to explore:
- Neuroactive Studies : Its structural similarity to neurotransmitters allows for investigations into its effects on neuronal pathways.
- Peptide Synthesis : The functionalities present in the compound make it suitable for incorporation into peptide chains, potentially leading to novel therapeutic agents .
Comparative Analysis with Related Compounds
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate | tert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Similar bicyclic structure but differs in stereochemistry |
| 1-Amino-2-methyl-5-(tert-butyl)cyclohexanecarboxylic acid | 1-amino-2-methyl-cyclohexanecarboxylic acid | Used in peptide synthesis |
| 4-Aminobutyric acid | 4-aminobutanoic acid | Acts as a neurotransmitter; relevant for neuroactive studies |
This table illustrates how this compound stands out due to its specific stereochemistry and potential applications in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the octahydrocyclopenta[b]pyrrole core but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.
Stereochemical Variants
- The (3aR,6aS) configuration in introduces a different spatial arrangement, affecting solubility due to the oxalate counterion.
Functional Group Derivatives
- Functional Group Influence: The bromomethyl group in enhances reactivity for nucleophilic substitutions, whereas the aminomethyl group in the target compound enables conjugation with carboxylic acids or carbonyls. The tripeptide analog in demonstrates extended applications in peptide-based drug design.
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
Biological Activity
tert-Butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate is a synthetic compound characterized by its unique bicyclic structure, which includes a tert-butyl group and an aminomethyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 2126144-33-8
- Purity : Typically available in high-purity forms (≥95%) for research applications .
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
1. Pharmacological Profile
The compound's pharmacological profile is primarily assessed through interaction studies that focus on its mechanism of action, receptor binding affinity, and potential therapeutic effects. Key areas of interest include:
- Neuroactive Properties : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is still limited .
2. Structure-Activity Relationship (SAR)
The stereochemistry and functional groups of this compound play a crucial role in its biological activity. Comparative analysis with structurally similar compounds highlights the importance of these features in modulating activity:
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate | tert-butyl (3aR,6aS)-3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Similar bicyclic structure but differs in stereochemistry |
| 1-Amino-2-methyl-5-(tert-butyl)cyclohexanecarboxylic acid | 1-amino-2-methyl-cyclohexanecarboxylic acid | Cyclohexane backbone; used in peptide synthesis |
| 4-Aminobutyric acid | 4-aminobutanoic acid | Acts as a neurotransmitter; relevant for neuroactive studies |
Research Findings
Recent studies have focused on elucidating the specific biological mechanisms through which this compound exerts its effects. For instance:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can influence neuronal signaling pathways, potentially acting as a modulator of neurotransmitter release .
- In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing symptoms associated with anxiety and depression, although further research is needed to confirm these findings and understand the underlying mechanisms .
Case Studies
A recent case study examined the effects of this compound in a controlled environment:
- Objective : To assess the neuroprotective effects of the compound against oxidative stress.
- Methodology : Neuronal cell lines were treated with varying concentrations of the compound followed by exposure to oxidative agents.
- Results : The treatment resulted in a significant reduction in cell death compared to control groups, suggesting potential neuroprotective properties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate to achieve high yield and purity?
- Methodology :
- Multi-step synthesis : Begin with cyclization of precursors (e.g., bicyclic pyrrolidine derivatives) followed by functional group modifications, such as introducing the aminomethyl group via reductive amination or alkylation .
- Reaction optimization : Control temperature (e.g., 0–25°C for sensitive steps), use anhydrous solvents (e.g., THF, DCM), and employ catalysts like Pd/C for hydrogenation .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to isolate the compound with >95% purity .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?
- Analytical workflow :
- NMR : 1H and 13C NMR to assign proton environments and confirm bicyclic structure; 2D NMR (COSY, HSQC, NOESY) to resolve stereochemistry and spatial proximity of substituents .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ peak at m/z 241.33) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- First aid : For skin exposure, wash with soap/water; for eye contact, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can stereochemical challenges during functionalization of the bicyclic core be addressed?
- Strategies :
- Chiral catalysts : Use asymmetric catalysis (e.g., chiral Pd complexes) to control stereochemistry during alkylation or amination .
- Diastereomeric separation : Employ chiral HPLC (e.g., Chiralpak® columns) or fractional crystallization to isolate desired stereoisomers .
- Reaction monitoring : Track enantiomeric excess (ee) via polarimetry or chiral GC/MS .
Q. What in vitro assays are suitable for evaluating this compound’s interaction with muscarinic acetylcholine receptors?
- Experimental design :
- Radioligand binding assays : Use [3H]-N-methylscopolamine to measure displacement in CHO-K1 cells expressing M1/M3 receptors .
- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) to assess antagonist activity .
- Dose-response curves : Calculate IC50 values (e.g., 10 nM–10 µM range) to determine potency .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
- Approach :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with muscarinic receptor active sites (PDB: 5CXV) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (GROMACS) to assess binding stability and key residue interactions (e.g., Asp113, Tyr506) .
- Free energy calculations : Apply MM/GBSA to estimate ΔGbinding and validate against experimental IC50 data .
Q. How can researchers resolve contradictions in reported synthetic yields across literature?
- Troubleshooting :
- Reproduce conditions : Test variables like solvent purity, catalyst loading, and reaction time .
- Intermediate analysis : Use LC-MS to identify side products (e.g., over-alkylation) or degradation pathways .
- Design of Experiments (DOE) : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry) and identify critical factors .
Q. What strategies are effective for analyzing reaction mechanisms during derivatization?
- Mechanistic studies :
- Kinetic profiling : Monitor reaction progress via in situ IR or NMR to determine rate laws .
- Isotope labeling : Use deuterated reagents (e.g., D2O) to trace proton transfer steps in oxidation/reduction .
- Computational studies : Perform DFT calculations (Gaussian 16) to map transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
